molecular formula C20H37N5O7 B1193792 VYN00459

VYN00459

Cat. No. B1193792
M. Wt: 459.544
InChI Key: VDCAZQLFKJYFMD-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VYN00459, also known as NH2-Glu(OBu-t)-Val-Cit, is a tripeptide linker, which is enzymatic cleavable. VYN00459 has sequence of Glutamic acid-Valine-Citruline with glutamic acid side chain protected with t-butyl ester. VYN00459 has no formal name, its name was generated by using its inchi key and the molecule weight. Also see Hodoodo Chemical Nomenclature (https://hodoodo.com/hodoodo-chemical-nomenclature/).

properties

Product Name

VYN00459

Molecular Formula

C20H37N5O7

Molecular Weight

459.544

IUPAC Name

(S)-2-((S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)-3-methylbutanamido)-5-ureidopentanoic acid

InChI

InChI=1S/C20H37N5O7/c1-11(2)15(17(28)24-13(18(29)30)7-6-10-23-19(22)31)25-16(27)12(21)8-9-14(26)32-20(3,4)5/h11-13,15H,6-10,21H2,1-5H3,(H,24,28)(H,25,27)(H,29,30)(H3,22,23,31)/t12-,13-,15-/m0/s1

InChI Key

VDCAZQLFKJYFMD-YDHLFZDLSA-N

SMILES

O=C(N[C@@H](C(C)C)C(N[C@@H](CCCNC(N)=O)C(O)=O)=O)[C@H](CCC(OC(C)(C)C)=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VYN00459;  VYN-00459;  VYN 00459;  NH2-Glu(OBu-t)-Val-Cit;  NH2-Glu(OBu)-Val-Cit;  Glutamic acid-Valine-Citruline; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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